molecular formula C14H14ClN5 B12475175 1-(3-chloro-4-methylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3-chloro-4-methylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12475175
M. Wt: 287.75 g/mol
InChI Key: DBHYKLZXEUQGCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chloro-4-methylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound designed for research applications, particularly in the field of oncology and kinase inhibition. This small molecule features a pyrazolo[3,4-d]pyrimidine core scaffold , which is a established pharmacophore in medicinal chemistry known for its role as a bioisostere of the natural purine nucleoside adenine . This structural characteristic allows derivatives of this class to function as ATP-competitive inhibitors for various kinase targets . Compounds based on the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated significant antiproliferative activities against a range of human cancer cell lines in preclinical research . The primary research value of these molecules lies in their potential to inhibit key signaling pathways that drive tumor growth. Specifically, this chemical class has been investigated for its ability to target Epidermal Growth Factor Receptor (EGFR) , a well-validated oncogenic driver in cancers such as non-small cell lung cancer, breast cancer, and others. The typical mechanism of action involves binding to the ATP-binding pocket of the kinase domain, thereby blocking the phosphorylation and activation of downstream proteins involved in cellular proliferation and survival . The structural motif of a substituted phenyl group at the 1-position of the pyrazolo ring, as seen in this compound, is a common feature designed to interact with hydrophobic regions within the kinase binding site . Researchers can utilize this reagent as a key intermediate or as a pharmacological tool for exploring kinase function, developing structure-activity relationships (SAR), and profiling against cancer cell models. Warning: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions and in accordance with all applicable local and national safety regulations.

Properties

Molecular Formula

C14H14ClN5

Molecular Weight

287.75 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-N,N-dimethylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C14H14ClN5/c1-9-4-5-10(6-12(9)15)20-14-11(7-18-20)13(19(2)3)16-8-17-14/h4-8H,1-3H3

InChI Key

DBHYKLZXEUQGCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N(C)C)Cl

Origin of Product

United States

Preparation Methods

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time (Hours) Scalability
Cyclocondensation 62–68 98.5 18–24 Moderate
One-Pot Tandem 55–60 97.0 8–10 High
Buchwald-Hartwig 75–80 99.0 12 High
Microwave-Assisted 70–73 98.0 1 Moderate
Solid-Phase 60–65 99.0 6–8 Low
Enantioselective 50–55 98.5 24–48 Low

Critical Reaction Parameters

  • Solvent Selection : Polar aprotic solvents (DMF, THF) improve amination efficiency.
  • Temperature Control : Low temperatures (0–5°C) prevent side reactions during chlorination.
  • Catalyst Loadings : Pd₂(dba)₃ at 2 mol% optimizes cost and activity.

Analytical Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 7.68–7.71 (m, 3H, aryl-H), 3.12 (s, 6H, N(CH₃)₂), 2.45 (s, 3H, CH₃).
  • HPLC : Retention time = 6.8 min (C18 column, acetonitrile/water 70:30).
  • MS (ESI+) : m/z 328.1 [M+H]⁺.

Industrial-Scale Considerations

  • Cost Efficiency : The Buchwald-Hartwig method reduces Pd waste via ligand recycling.
  • Safety : POCl₃ handling requires strict anhydrous conditions to avoid HCl gas release.

Emerging Methodologies

Recent advances include:

  • Photocatalytic Amination : Visible-light-driven protocols using Ru(bpy)₃²⁺ reduce reliance on Pd.
  • Flow Chemistry : Continuous-flow reactors enhance throughput for Steps 1–3.

Chemical Reactions Analysis

Oxidation Reactions

The dimethylamino group (-N(CH₃)₂) undergoes oxidation under controlled conditions. Common oxidants include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) .

  • Example : Oxidation at the tertiary amine produces an N-oxide derivative, enhancing solubility in polar solvents .

  • Conditions : Typically performed in aqueous acidic media at 60–80°C.

ReagentProductYieldReference
KMnO₄N-oxide72%
H₂O₂N-oxide68%

Nucleophilic Substitution

The chloro substituent on the phenyl ring and pyrimidine nitrogen participates in substitution reactions.

Aryl Chloride Reactivity

  • SNAr (Aromatic Nucleophilic Substitution) :
    Reacts with amines (e.g., methylamine) or thiols in polar aprotic solvents (DMF, DMSO).
    Example : Replacement of the 3-chloro group with methoxy via reaction with sodium methoxide.

SubstrateNucleophileConditionsProductYield
3-Cl groupNaOCH₃100°C, DMF3-Methoxy derivative85%

Pyrimidine Nitrogen Reactivity

The pyrimidine N1 position can undergo alkylation with alkyl halides under basic conditions (e.g., K₂CO₃) .

Reduction Reactions

The pyrazolo[3,4-d]pyrimidine ring system is stable under mild reduction conditions but undergoes selective changes with stronger agents:

  • Catalytic Hydrogenation : Reduces double bonds in the pyrimidine ring using Pd/C or PtO₂ , yielding dihydro derivatives .

  • LiAlH₄ : Reduces carbonyl groups (if present) to hydroxyls.

ReagentTarget SiteProductYield
H₂/Pd/CPyrimidine ringDihydro derivative65%

Alkylation and Acylation

The dimethylamino group reacts with alkyl halides or acyl chlorides :

  • Alkylation : Forms quaternary ammonium salts with methyl iodide.

  • Acylation : Produces amides with acetyl chloride .

Reaction TypeReagentProductConditions
AlkylationCH₃IQuaternary ammonium saltRT, THF
AcylationAcClAcetamide derivative0°C, DCM, base

Cross-Coupling Reactions

The chloro group enables Suzuki-Miyaura and Buchwald-Hartwig couplings for C-C and C-N bond formation :

  • Suzuki : Reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl systems.

  • Buchwald-Hartwig : Forms C-N bonds with amines (e.g., aniline) .

Reaction TypePartnerCatalystProductYield
SuzukiPhB(OH)₂Pd(PPh₃)₄3-Phenyl derivative78%
BuchwaldAnilinePd₂(dba)₃/XPhosN-Aryl derivative82%

Potential Side Reactions

  • Hydrolysis : The pyrimidine ring is susceptible to hydrolysis under strongly acidic/basic conditions, leading to ring-opening products .

  • Thermal Degradation : Decomposes above 250°C, producing chlorinated byproducts.

Reaction Optimization Insights

  • Solvent Effects : DMF enhances nucleophilic substitution rates compared to toluene.

  • Catalyst Screening : Pd-based catalysts outperform Ni in cross-coupling reactions .

  • Green Chemistry : Microwave-assisted reactions reduce reaction times by 40%.

Mechanistic Considerations

  • Oxidation : Proceeds via a radical intermediate confirmed by ESR studies.

  • Nucleophilic Substitution : Follows a two-step addition-elimination pathway (kinetic studies).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-(3-Chloro-4-methylphenyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • Structural Difference : Replaces the 3-chloro-4-methylphenyl group with a 4-chlorophenyl moiety at position 1 .
1-(4-Fluorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • Structural Difference : Substitutes the 3-chloro-4-methylphenyl group with a 4-fluorophenyl group .
  • Implications : Fluorine’s electronegativity could enhance metabolic stability and membrane permeability compared to the chloro-methyl group.

Modifications in the Side Chain

1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • Structural Difference : Incorporates a methylthio group at position 6 and a 2-chloro-2-phenylethyl chain at position 1 .
  • Biological Impact : The methylthio group may enhance hydrophobic interactions with target proteins, as seen in kinase inhibition studies.
1-(2-Chloro-2-phenylethyl)-6-((2-morpholinoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • Structural Difference: Replaces the dimethylamino group with a morpholinoethylthio side chain .
  • Implications : The morpholine ring improves solubility and may modulate selectivity for ATP-binding pockets in kinases.

Key Pharmacological Analogs

OSI-027 (R39)
  • Structure : Pyrazolo[3,4-d]pyrimidin-4-amine with a tert-butyl group and optimized substitutions .
  • Activity : IC50 values of 22 nM (mTORC1) and 65 nM (mTORC2), with >100-fold selectivity over PI3K isoforms .
  • Comparison: The dimethylamino group in the target compound may reduce potency against mTOR compared to OSI-027’s tert-butyl substituent.
N-Benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
  • Structure : Features a benzyl group at position 1 and a methyl group at position 6 .
  • Biological Activity: Identified as a SARS-CoV-2 Mpro inhibitor with mutagenic but non-carcinogenic properties in preclinical models .

Table 1: Comparative Properties of Selected Analogs

Compound Name Substituents (Position 1) Key Functional Groups Melting Point (°C) Biological Activity (IC50/LD50) Reference ID
Target Compound 3-Chloro-4-methylphenyl N,N-dimethylamino Not reported Not reported -
N-(3-Chloro-4-methylphenyl)-1-(4-chlorophenyl)-... 4-Chlorophenyl N,N-dimethylamino Not reported Not reported
1-(4-Fluorophenyl)-N,N-dimethyl-... 4-Fluorophenyl N,N-dimethylamino Not reported Industrial grade (99% purity)
1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-... 2-Chloro-2-phenylethyl Methylthio 169–171 Kinase inhibition (specific target not disclosed)
OSI-027 (R39) Optimized tert-butyl Multiple Not reported IC50: 22 nM (mTORC1), 65 nM (mTORC2)
3-Methyl-N,1-diphenyl-1H-pyrazolo[...]-4-amine Phenyl Methyl Not reported LD50: 1332.2 mg/kg (mice)

Key Research Findings

Toxicity Profiles : Pyrazolo[3,4-d]pyrimidine derivatives like 3-methyl-N,1-diphenyl-1H-pyrazolo[...]-4-amine exhibit low acute toxicity (LD50 >1300 mg/kg), suggesting favorable safety for the target compound .

Kinase Inhibition: Analogs with hydrophobic substituents (e.g., tert-butyl in OSI-027) show enhanced mTOR inhibition, while dimethylamino groups may prioritize solubility over potency .

Antiviral Potential: Compounds such as N-benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine demonstrate inhibitory activity against SARS-CoV-2 Mpro, though mutagenicity remains a concern .

Biological Activity

1-(3-chloro-4-methylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Chemical Structure

The compound features a pyrazolo[3,4-d]pyrimidine core with a chloro and methyl group on the phenyl ring. The structural formula can be represented as follows:

C12H14ClN5\text{C}_{12}\text{H}_{14}\text{Cl}\text{N}_5

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. A study highlighted that derivatives of this class can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, compounds with similar structures demonstrated IC50 values in the low micromolar range against breast and lung cancer cells .

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidines

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
AMCF-7 (Breast)5.2Apoptosis induction
BA549 (Lung)6.8Cell cycle arrest
CHeLa (Cervical)7.5Inhibition of DNA synthesis

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. It has been shown to inhibit specific kinases involved in cancer progression, making it a candidate for targeted therapy. For instance, studies have reported that pyrazolo[3,4-d]pyrimidines can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Table 2: Enzyme Inhibition Profiles

EnzymeInhibition TypeIC50 (µM)
CDK2Competitive1.5
CDK4Non-competitive2.0
PI3KMixed3.0

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Apoptosis Induction : The compound activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
  • Cell Cycle Arrest : It interferes with the transition between different phases of the cell cycle, particularly G1/S and G2/M transitions.
  • Kinase Inhibition : By binding to ATP-binding sites on kinases such as CDKs and PI3K, it prevents substrate phosphorylation necessary for cell proliferation.

Case Studies

A notable case study involved the administration of a related pyrazolo[3,4-d]pyrimidine derivative in a preclinical model of breast cancer. The study demonstrated a significant reduction in tumor size compared to control groups, alongside a marked increase in apoptotic markers within the tumor tissue .

Furthermore, another study focused on the pharmacokinetics and toxicity profile of similar compounds showed promising results with no acute toxicity observed at doses up to 2000 mg/kg in mice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.